molecular formula C8H8O2S5 B11102792 Spiro[1,3-dioxolane-2,6'-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2'-thione

Spiro[1,3-dioxolane-2,6'-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2'-thione

Cat. No.: B11102792
M. Wt: 296.5 g/mol
InChI Key: CBKPXULFYDSCPV-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione typically involves the reaction of isatin with 2-chloroethanol in the presence of anhydrous potassium carbonate (K₂CO₃) as a promoter . The reaction is carried out in acetonitrile, and the product is obtained through an intramolecular substitution reaction . This method avoids the use of strong acids as catalysts, which are commonly used in traditional synthesis of ketal compounds .

Industrial Production Methods

While specific industrial production methods for Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione has several scientific research applications:

Mechanism of Action

The mechanism by which Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets through its thione and dithiolo groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-dioxolane-2,6’-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2’-thione is unique due to its combination of dioxolane and dithiolo groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H8O2S5

Molecular Weight

296.5 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,6'-5,7-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2'-thione

InChI

InChI=1S/C8H8O2S5/c11-7-14-5-6(15-7)13-4-8(3-12-5)9-1-2-10-8/h1-4H2

InChI Key

CBKPXULFYDSCPV-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CSC3=C(SC2)SC(=S)S3

Origin of Product

United States

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